REACTION_CXSMILES
|
[CH:1]([C:3]1[O:8][CH2:7][CH2:6][CH2:5][C:4]=1[C:9]([O:11]CC)=O)=O.O.[NH2:15][NH2:16]>CO>[O:8]1[C:3]2[CH:1]=[N:15][NH:16][C:9](=[O:11])[C:4]=2[CH2:5][CH2:6][CH2:7]1 |f:1.2|
|
Name
|
|
Quantity
|
1.705 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(CCCO1)C(=O)OCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.311 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 110° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was treated with acetic acid (70 mL) and water (7 mL)
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
WASH
|
Details
|
The crude residue was eluted by silica gel chromatography with a 0 to 25% gradient of methanol/dichloromethane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCCC2=C1C=NNC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.384 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |